molecular formula C8H12O5 B1396088 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester CAS No. 1263365-80-5

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester

Cat. No. B1396088
CAS RN: 1263365-80-5
M. Wt: 188.18 g/mol
InChI Key: DTMSDRFYNHHSQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the formation of an enolate, which can then undergo alkylation . This process involves the use of a base to form the enolate, followed by a nucleophilic substitution reaction with an alkyl halide . The exact synthesis process for “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would depend on the specific starting materials and reaction conditions.


Chemical Reactions Analysis

The chemical reactions of “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would likely involve the ester group and the 1,3-dioxolane ring. Ester groups can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 1,3-dioxolane ring could potentially undergo reactions involving the opening of the ring .

Scientific Research Applications

Chemical Synthesis and Functionalization

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester is utilized in various chemical syntheses. For example, Silva et al. (2006) explored its use in the rearrangement of β,γ-unsaturated esters with thallium trinitrate, leading to new indans with β-keto ester moieties, useful for further functionalization (Silva, Pedrozo, & Ferraz, 2006). Similarly, Ahmad et al. (1984) described the synthesis of substituted 1,3-dioxolanes from oxo fatty acid esters, which includes the conversion of methyl esters to 2′-hydroxy propyl esters (Ahmad, Ahmad, & Osman, 1984).

Novel Compounds and HIV Research

Bran̊alt et al. (1996) discussed the synthesis of 1,3-dioxolan-2-ylnucleosides as potential inhibitors of HIV, highlighting the significance of this chemical in medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996). They demonstrated the reaction of 2-methoxy-1,3-dioxolane with silylated bases to create a novel class of compounds.

Thermal Stability and Pyrolysis

Li et al. (2016) investigated the thermal stability and pyrolysis of glycerol carbonate derivatives, including those similar in structure to 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester. This research contributes to understanding the thermal behavior of such compounds (Li, Liu, Tao, Sun, Xiao, & Liu, 2016).

Pharmaceutical Applications

In the context of pharmaceutical chemistry, compounds related to 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester are used for synthesizing novel pharmaceutical agents. Hammud et al. (2015) explored the synthesis of ligands and complexation with metal ions using similar compounds, which has implications in drug design (Hammud, El Shazly, Sonji, Sonji, & Bouhadir, 2015).

Polymer and Material Science

In polymer science, Cheng et al. (2012) demonstrated the use of cyclic ketene acetal derived from compounds like 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester for preparing acid-labile and biocompatible polymers with pendent cyclic ortho esters (Cheng, Ji, Gao, Du, & Li, 2012).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. For “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester”, this would depend on the context in which it’s being used. For example, if it’s being used as a reagent in a chemical reaction, its mechanism of action could involve serving as a nucleophile or an electrophile .

Safety and Hazards

The safety and hazards associated with “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose a risk of inhalation . If it’s a strong acid or base, it could pose a risk of burns . Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards.

Future Directions

The future directions for research on “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” could involve exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-2-11-8(10)6(9)5-7-12-3-4-13-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSDRFYNHHSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223964
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester

CAS RN

1263365-80-5
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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